tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate
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Overview
Description
tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate is a complex organic compound featuring a morpholine ring substituted with diphenyl groups and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate typically involves multiple steps, including the formation of the morpholine ring, introduction of the diphenyl groups, and esterification with tert-butyl acetate. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs continuous flow processes. These methods enhance reaction efficiency, reduce waste, and improve scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl ®- (1- (4- (tert-butyl)phenyl)pyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate stands out due to its specific morpholine ring structure and the presence of diphenyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H31NO6 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
benzyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C30H31NO6/c1-30(2,3)37-25(32)19-24-28(33)36-27(23-17-11-6-12-18-23)26(22-15-9-5-10-16-22)31(24)29(34)35-20-21-13-7-4-8-14-21/h4-18,24,26-27H,19-20H2,1-3H3 |
InChI Key |
YIIPEAVQSFMRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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